![molecular formula C10H6O4S2 B8546153 [2,2'-Bithiophene]-3,3'-dicarboxylic acid](/img/structure/B8546153.png)
[2,2'-Bithiophene]-3,3'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bithiophene-3,3’-dicarboxylic acid is an organic compound with the molecular formula C10H6O4S2. It is a derivative of bithiophene, where carboxylic acid groups are attached to the 3 and 3’ positions of the bithiophene core. This compound is known for its unique electronic properties and is widely used in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene-3,3’-dicarboxylic acid typically involves the coupling of thiophene derivatives followed by carboxylation. One common method is the Stille coupling reaction, where a bithiophene derivative is coupled with a carboxylated thiophene under palladium catalysis. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of 2,2’-Bithiophene-3,3’-dicarboxylic acid may involve large-scale Stille coupling reactions or other coupling methods like Suzuki coupling. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Bithiophene-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated bithiophenes or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bithiophene-3,3’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioelectronic devices and sensors.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 2,2’-Bithiophene-3,3’-dicarboxylic acid is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials, making it useful in the design of electronic devices and sensors.
Comparación Con Compuestos Similares
2,2’-Bithiophene-5,5’-dicarboxylic acid: Another derivative of bithiophene with carboxylic acid groups at different positions.
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: A related compound with a fused thiophene ring system.
Uniqueness: 2,2’-Bithiophene-3,3’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials with tailored electronic characteristics for specific applications.
Propiedades
Fórmula molecular |
C10H6O4S2 |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
2-(3-carboxythiophen-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O4S2/c11-9(12)5-1-3-15-7(5)8-6(10(13)14)2-4-16-8/h1-4H,(H,11,12)(H,13,14) |
Clave InChI |
ITFBTJILASNJFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(=O)O)C2=C(C=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


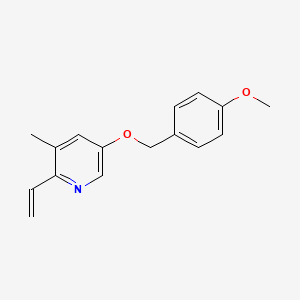
![N-Ethyl-N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]urea](/img/structure/B8546084.png)
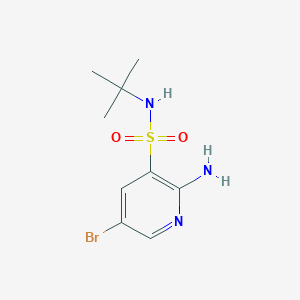
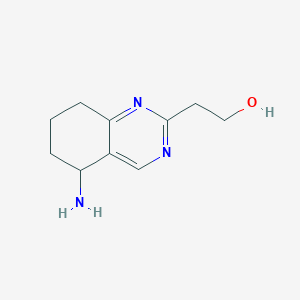
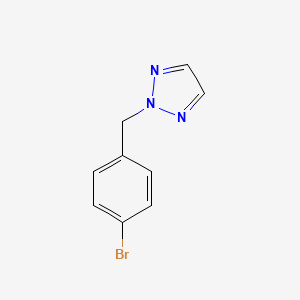



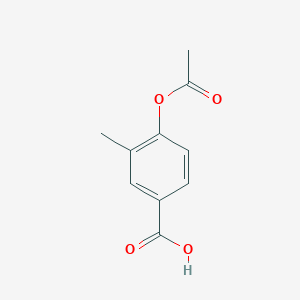
![[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride](/img/structure/B8546167.png)

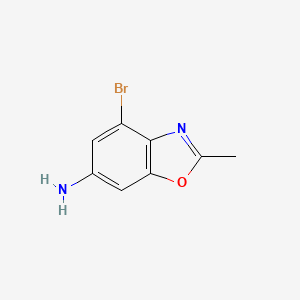
![2,2-Dimethyl-4-(naphthalen-1-yl)-7-[(oxiran-2-yl)methoxy]-2H-1-benzopyran](/img/structure/B8546186.png)
![[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B8546191.png)
